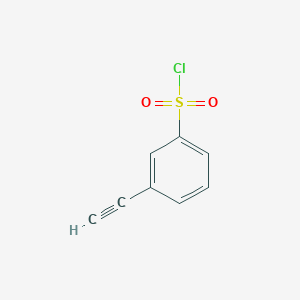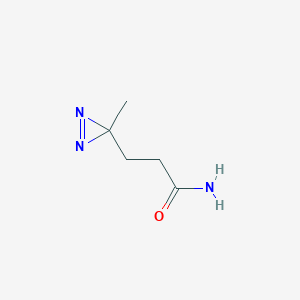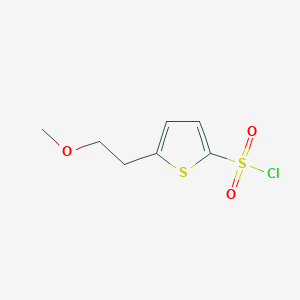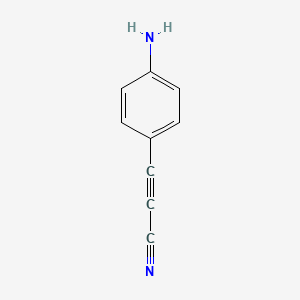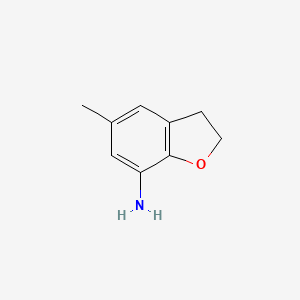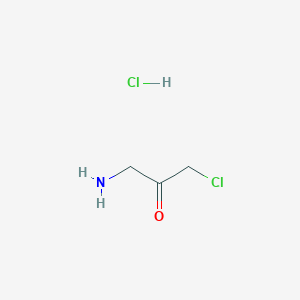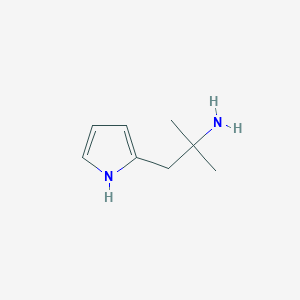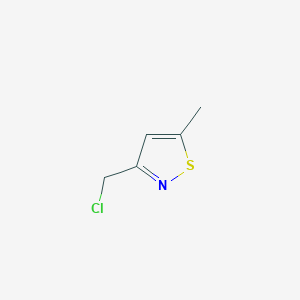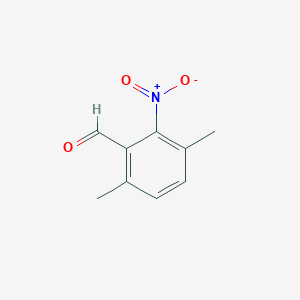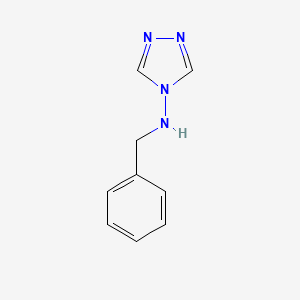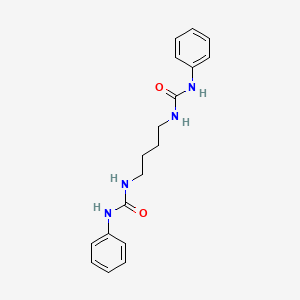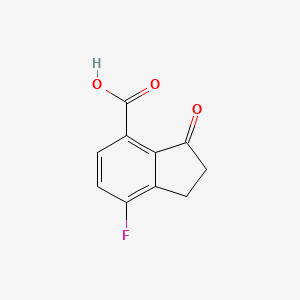
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid (FCA) is a synthetic organic compound belonging to the class of fluoroacetic acids. It is a colorless crystalline solid that is soluble in water and ethanol. FCA has been used in various scientific research applications, such as in the synthesis of pharmaceuticals, and in the study of biochemical and physiological processes.
科学的研究の応用
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has been used for various scientific research applications, such as in the synthesis of pharmaceuticals and in the study of biochemical and physiological processes. For example, this compound has been used to synthesize a range of pharmaceuticals, such as non-steroidal anti-inflammatory drugs (NSAIDs), anti-psychotics, and anti-cancer drugs. It has also been used to study the effects of certain drugs on the body, such as the effects of opioids on the brain.
作用機序
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is responsible for the synthesis of fatty acids. By inhibiting ACC, this compound prevents the body from producing fatty acids, which can lead to a decrease in body fat and an increase in energy production. Additionally, this compound has been shown to decrease inflammation and to reduce the risk of certain diseases, such as cancer.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation, to decrease body fat, and to increase energy production. Additionally, this compound has been shown to reduce the risk of certain diseases, such as cancer, and to improve cognitive function.
実験室実験の利点と制限
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid has several advantages for laboratory experiments. For example, it is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, it is non-toxic and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively weak inhibitor of ACC and can be easily metabolized by the body. Additionally, it can be difficult to accurately measure the concentrations of this compound in the body.
将来の方向性
There are several potential future directions for 7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid research. For example, further research could be done to determine the effects of this compound on other enzymes, such as those involved in glucose metabolism. Additionally, further research could be done to determine the effects of this compound on other physiological processes, such as the immune system. Additionally, further research could be done to develop new synthesis methods for this compound and to improve the accuracy of measuring its concentrations in the body. Finally, further research could be done to explore the potential therapeutic uses of this compound, such as in the treatment of cancer and other diseases.
合成法
7-fluoro-3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid is synthesized through a process called fluorination. In this process, a fluorinating agent, such as sulfur hexafluoride (SF6), is used to replace a hydrogen atom on an organic molecule. The fluorinated molecule can then be converted into this compound through a series of chemical reactions. For example, a fluorinated indene molecule can be converted into this compound by reacting it with sodium borohydride in an aqueous solution containing formic acid, sodium hydroxide, and acetic acid.
特性
IUPAC Name |
7-fluoro-3-oxo-1,2-dihydroindene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c11-7-3-1-6(10(13)14)9-5(7)2-4-8(9)12/h1,3H,2,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKXBURFBIRVFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


